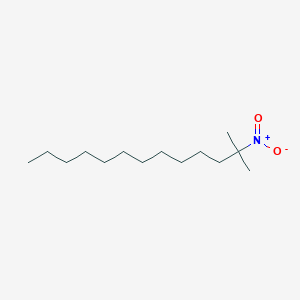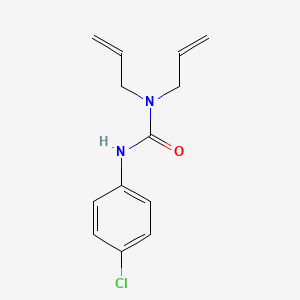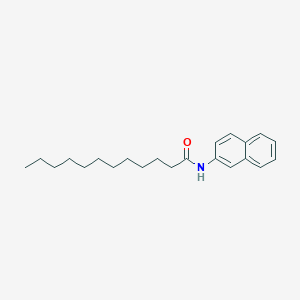
Dimethyl 3-methyl-6-phenylpyrrolo(2,1-A)phthalazine-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 3-methyl-6-phenylpyrrolo(2,1-A)phthalazine-1,2-dicarboxylate is a complex organic compound with the molecular formula C22H18N2O4 and a molecular weight of 374.4 g/mol . This compound belongs to the class of pyrrolo[2,1-a]phthalazine derivatives, which are known for their unique structural features and potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 3-methyl-6-phenylpyrrolo(2,1-A)phthalazine-1,2-dicarboxylate typically involves 1,3-dipolar cycloaddition reactions. These reactions are powerful tools for constructing highly fused heterocyclic compounds due to their ability to create multiple bonds in a single operation . The starting materials often include phthalazinium bromide, esters of acetylenedicarboxylic acid, and triethylamine, with tetrakis-pyridinocobalt(II) dichromate (TPCD) as an oxidant .
Industrial Production Methods
The process may be optimized for yield and purity through careful control of reaction parameters such as temperature, solvent, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 3-methyl-6-phenylpyrrolo(2,1-A)phthalazine-1,2-dicarboxylate undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents, although specific conditions for this reaction are less commonly reported.
Substitution: Substitution reactions involve the replacement of one functional group with another, typically under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Tetrakis-pyridinocobalt(II) dichromate (TPCD).
Reducing Agents: Various reducing agents can be used, depending on the desired product.
Solvents: Common solvents include dichloromethane and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield more oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
Dimethyl 3-methyl-6-phenylpyrrolo(2,1-A)phthalazine-1,2-dicarboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of dimethyl 3-methyl-6-phenylpyrrolo(2,1-A)phthalazine-1,2-dicarboxylate involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects . detailed studies on its exact mechanism are still ongoing.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 3-phenylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate .
- Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate .
Uniqueness
Dimethyl 3-methyl-6-phenylpyrrolo(2,1-A)phthalazine-1,2-dicarboxylate stands out due to its specific structural features, which confer unique chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
853319-04-7 |
|---|---|
Formule moléculaire |
C22H18N2O4 |
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
dimethyl 3-methyl-6-phenylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate |
InChI |
InChI=1S/C22H18N2O4/c1-13-17(21(25)27-2)18(22(26)28-3)20-16-12-8-7-11-15(16)19(23-24(13)20)14-9-5-4-6-10-14/h4-12H,1-3H3 |
Clé InChI |
QJKGIFFFBYGZOD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C2N1N=C(C3=CC=CC=C32)C4=CC=CC=C4)C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-[3-(benzenesulfonamido)quinoxalin-2-yl]pyridin-4-ylidene]thiophene-2-carboxamide](/img/structure/B11949247.png)









![1-(4-Chlorophenyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone](/img/structure/B11949305.png)


